Cyclosporin A Sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

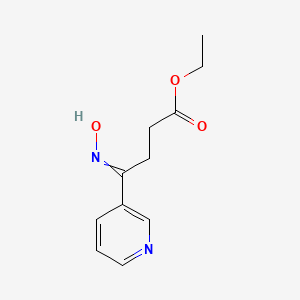

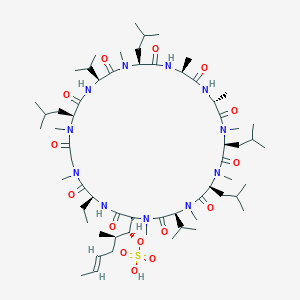

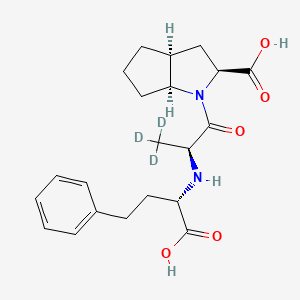

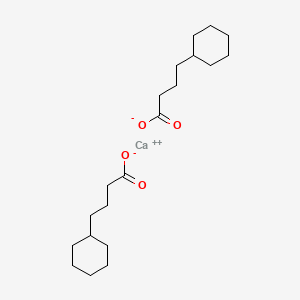

Cyclosporin A is a cyclic undecapeptide with strong immunosuppressive potency . It’s a neutral, hydrophobic, cyclic non-polar oligopeptide composed of 11 amino acid residues . It was first marketed in the mid-1980s and has been widely used in transplantation to improve the survival rates of patients and grafts after solid-organ transplantation .

Synthesis Analysis

Cyclosporin A is isolated from the fungus Tolypocladium inflatum Gams . It is also produced synthetically from N-methyl-C-9-amino acid with subsequent additions of appropriate peptides, followed by cyclization . A novel total synthesis of Cyclosporin A has been demonstrated using microwave-mediated carboxylic acid isonitrile couplings, thioacid isonitrile couplings at ambient temperature, and isonitrile-mediated couplings of carboxylic acids and thioacids with amines to form challenging amide bonds .

Molecular Structure Analysis

The X-ray crystallographic structure of Cyclosporin A is known . Its conformational behavior was investigated through multicanonical molecular dynamics simulations that could sample the cis and trans isomers of N-methylated amino acids . The experimentally determined structures of Cyclosporin A were found to be only a part of the conformational space .

Chemical Reactions Analysis

Cyclosporin A exhibits chameleonic behaviors, i.e., “closed,” “open,” “very open” conformations, etc., depending on the environment (solvent polarity, presence of metal ions or micelles, and complex formation with proteins) .

Physical And Chemical Properties Analysis

Cyclosporin A appears as white prismatic crystals from acetone . It’s insoluble in water and n-hexane but very soluble in all other organic solvents . It’s stable in solution at temperatures below 30°C but sensitive to light, cold, and oxidization .

Wissenschaftliche Forschungsanwendungen

Immunosuppression in Organ Transplantation

Cyclosporin A is a well-established immunosuppressant used to suppress graft-vs.-host reactions in solid organ transplantation . It’s key effect relies on modulation of T-lymphocyte activity, which explains its role in the prevention of graft rejection .

Treatment of Autoimmune Diseases

Low-dose Cyclosporin A has been found to have immunomodulatory properties, with different effects from high-doses on CD8+ T lymphocyte activation and auto-immune diseases . It selectively blocks T-cell receptor-induced proliferation, differentiation, and cytokine production .

Treatment of Atopic Dermatitis

Oral and topical cyclosporin have demonstrated short term efficacy compared with placebo in patients with atopic dermatitis, and had a steroid-sparing effect .

Treatment of Rheumatoid Arthritis

Cyclosporine has been used in treating rheumatoid arthritis . The molecule is boon in treating broad spectrum of diseases like rheumatoid arthritis .

Treatment of Psoriasis

Cyclosporine is also used in the treatment of psoriasis . The molecule is boon in treating broad spectrum of diseases like psoriasis .

Treatment of Dry Eye Syndrome

Cyclosporine has been used in the treatment of dry eye syndrome . The molecule is boon in treating broad spectrum of diseases like dry eye syndrome .

Increasing Production Efficiency

Cyclosporin A is a secondary metabolite mainly produced by Tolypocladium inflatum. It’s used in medicine due to its immunosuppressive role, making it useful for the treatment of autoimmune diseases. It also showed anti-fungal and anti-parasitic properties . Research has been conducted on the effect of immobilization, mutation, and microbial stresses on increasing the production efficiency of Cyclosporin A .

Comparative Proteomics

Cyclosporine A is a secondary cyclopeptide metabolite produced by Tolypocladium inflatum that is widely used clinically as an immunosuppressant. Comparative proteomics methods have been applied to analyze differences in protein expression of mycelial samples, revealing the proteins and mechanisms that positively regulate Cyclosporin A production related to carbon metabolism .

Prevention of Allograft Rejections

Cyclosporine has been reported to be effective in preventing allograft rejections for a variety of organs in a number of different species .

Topical Delivery

Various vehicles and enhancers on the topical delivery across rat or human skin have been tested, with liposomatic formulations of Cyclosporin A being the most widely researched .

Control of Infection

Cyclosporin A has been used in trials of passive control of infection .

Safety And Hazards

Zukünftige Richtungen

Additional research is being performed to evaluate the use of Cyclosporin A-eluting contact lenses to treat dry eye . These lenses showed an initial burst and sustained release of Cyclosporin A until 48 hours . Newer formulations such as cationic emulsions and nanomicellar aqueous solutions address formulation, tissue concentration, and drug delivery challenges .

Eigenschaften

IUPAC Name |

[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O15S/c1-25-27-28-40(15)52(88-89(85,86)87)51-56(78)65-43(26-2)58(80)67(18)33-48(74)68(19)44(29-34(3)4)55(77)66-49(38(11)12)61(83)69(20)45(30-35(5)6)54(76)63-41(16)53(75)64-42(17)57(79)70(21)46(31-36(7)8)59(81)71(22)47(32-37(9)10)60(82)72(23)50(39(13)14)62(84)73(51)24/h25,27,34-47,49-52H,26,28-33H2,1-24H3,(H,63,76)(H,64,75)(H,65,78)(H,66,77)(H,85,86,87)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDXGGWUGMQJHS-CGLBZJNRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OS(=O)(=O)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)OS(=O)(=O)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O15S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1282.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)

![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)